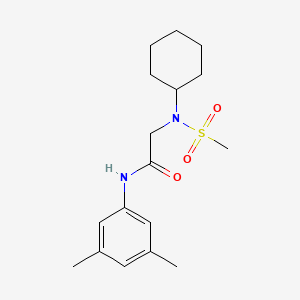![molecular formula C14H22N2O3 B5794816 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as MPMP, is a chemical compound that has gained interest in scientific research due to its potential for various applications.
Wirkmechanismus
The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of cyclic guanosine monophosphate (cGMP) in cells, which is involved in the regulation of smooth muscle relaxation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is its high potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Another area of research is in the investigation of the potential role of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in the regulation of mood and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol and its potential applications in various scientific fields.
In conclusion, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained interest in scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in various scientific fields.
Synthesemethoden
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol can be synthesized using a two-step process. The first step involves the reaction of 4-(2-hydroxyethyl)-1-piperazine with 2,6-dimethoxyphenol in the presence of a base. The resulting intermediate is then reacted with formaldehyde to yield 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been shown to have anti-tumor activity in vitro and in vivo, and it has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-19-13-4-2-3-12(14(13)18)11-16-7-5-15(6-8-16)9-10-17/h2-4,17-18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNYFMRQGJQTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
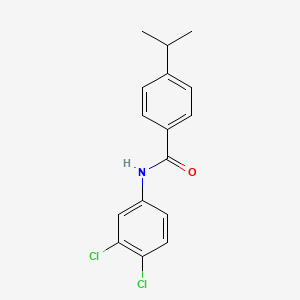
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
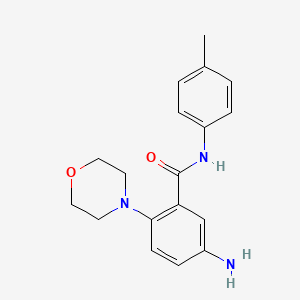
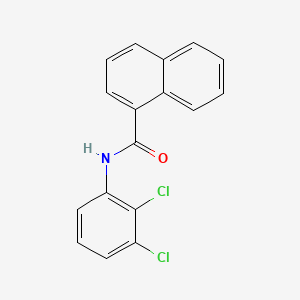
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
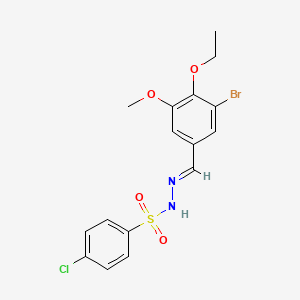
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)


